Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde, followed by cyclization and esterification reactions . The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and yield, using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of a nitro group results in an amine derivative .
Scientific Research Applications
Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by targeting specific signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
2,4-Disubstituted thiazoles: Known for their broad spectrum of biological activities.
Thiazole-based drugs: Such as sulfathiazole (antimicrobial) and ritonavir (antiretroviral).
Uniqueness
Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO4S |
---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)-4-methoxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C11H11NO4S/c1-15-7-3-6(11(14)16-2)4-8-10(7)12-9(5-13)17-8/h3-4,13H,5H2,1-2H3 |
InChI Key |
BFBIXZWTNPZFAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)CO |
Origin of Product |
United States |
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